2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
2-((3-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide is a quinazolinone derivative featuring a benzo[d][1,3]dioxol (benzodioxole) moiety, a thioether linkage, and a 2-methoxyethyl acetamide side chain. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The benzodioxole group enhances metabolic stability and bioavailability, while the thioether linkage may improve membrane permeability .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-9-8-22-19(25)12-30-21-23-16-5-3-2-4-15(16)20(26)24(21)11-14-6-7-17-18(10-14)29-13-28-17/h2-7,10H,8-9,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRIPSCGKKLYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into its significant components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Quinazoline derivative : Associated with various pharmacological effects, including anticancer properties.
- Thioacetamide group : Often linked to improved bioactivity and solubility.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5S |
| Molecular Weight | 454.54 g/mol |
| CAS Number | 853351-76-5 |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on related quinazoline derivatives showed significant cytotoxicity against various cancer cell lines. The IC50 values for these derivatives ranged from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : Compounds containing quinazoline structures often inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer progression.
- Induction of Apoptosis : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the mitochondrial pathway by altering the expression of Bcl-2 family proteins (Bax and Bcl-2) .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
Several case studies have investigated the biological activities of compounds related to the target compound:
- Case Study on Quinazoline Derivatives :
- Molecular Docking Studies :
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares structural motifs with several analogues (Table 1):
Key Observations :
- The quinazolinone core in the target compound and ’s analogues is critical for interactions with biological targets like enzymes or receptors.
- The 2-methoxyethyl group in the target compound may confer better solubility compared to sulfonamide () or chloroacetamide () substituents.
- Benzodioxol-containing compounds (e.g., K-16, –16) often exhibit enhanced metabolic stability due to reduced oxidative degradation .
Comparison with Analogues :
Bioactivity and Mechanism of Action
While direct bioactivity data for the target compound is unavailable in the evidence, insights can be drawn from analogues:
- Antimicrobial Activity: Quinazolinone derivatives (e.g., ’s Compound 12) show MIC values of 4–16 µg/mL against S. aureus and E. coli due to sulfonamide-mediated enzyme inhibition .
- Plant Growth Modulation : K-16 () alters A. thaliana root elongation via auxin-like signaling at 0.1 µM .
- Hypoglycemic Potential: Thiazolidinedione derivatives () act as PPAR-γ agonists, reducing blood glucose in murine models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for quinazolinone-acetamide derivatives like this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl intermediates (e.g., chloroacetylation of amines) react with thiol-containing quinazolinones under basic conditions (e.g., K₂CO₃ in DMF) at room temperature . TLC monitoring is critical to track reaction progression . Optimization involves adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and solvent polarity to improve yields .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodology : Use a combination of NMR (¹H/¹³C), mass spectrometry (HRMS), and single-crystal X-ray diffraction for unambiguous confirmation. For example, X-ray crystallography (performed at 173 K) resolves the stereochemistry of heterocyclic cores, with mean C–C bond lengths reported as 0.006 Å . IR spectroscopy identifies carbonyl (C=O) and thioether (C–S) functional groups .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- Methodology : In vitro assays (e.g., antimicrobial disk diffusion, MTT for cytotoxicity) and in vivo models (e.g., PTZ-induced seizures in mice for anticonvulsant activity) are common . Dose-response curves and LD₅₀ calculations in rodent models provide initial toxicity profiles .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict target interactions for this compound?
- Methodology : Use software like AutoDock Vina to simulate binding affinities with targets (e.g., GABA receptors for anticonvulsant activity). Docking studies of similar quinazolinones reveal hydrogen bonding with residues like Arg218 and hydrophobic interactions with benzodiazepine-binding pockets . MD simulations (>100 ns) assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Meta-analyses of IC₅₀ values (e.g., anticancer vs. antimicrobial potency) should account for assay conditions (e.g., cell line variability, serum concentration). For instance, discrepancies in cytotoxicity may arise from differences in MTT incubation times (24h vs. 48h) . Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis) is recommended.
Q. How can the synthesis be scaled while minimizing byproducts?
- Methodology : Transition from batch to flow chemistry for thioacetamide coupling steps, reducing reaction time from hours to minutes. Catalytic systems (e.g., Pd/C for reductive cyclizations) improve atom economy . Process analytical technology (PAT) like in-line FTIR monitors intermediate formation .
Q. What mechanistic insights explain its dual activity as an anticonvulsant and anti-inflammatory agent?
- Methodology : Transcriptomic profiling (RNA-seq) of treated neuronal cells identifies pathways like NF-κB and COX-2 inhibition. Competitive binding assays (e.g., with [³H]-flumazenil) quantify GABA_A receptor modulation . Parallel studies in LPS-induced inflammation models measure cytokine (IL-6, TNF-α) suppression .
Data Contradiction Analysis
Q. Why do yields vary significantly when synthesizing the thioacetamide linkage?
- Analysis : Variations stem from competing side reactions (e.g., oxidation of thiols to disulfides). reports 70–85% yields using DMF/K₂CO₃, while notes <60% in acetone due to poorer solubility. Adding antioxidants (e.g., ascorbic acid) or switching to polar aprotic solvents (DMSO) mitigates this .
Q. How to address conflicting cytotoxicity data between cancer cell lines?
- Analysis : Differential expression of drug transporters (e.g., P-gp) or metabolic enzymes (CYP450) across cell lines (e.g., HeLa vs. MCF-7) alters compound efficacy. Pharmacogenomic profiling and siRNA knockdown of resistance genes clarify mechanisms .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for thioether bond formation to prevent hydrolysis .
- Characterization : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the methoxyethyl side chain .
- Bioactivity : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays with IC₅₀ reproducibility (CV <15%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
